2-Methoxybenzonitrile

描述

Significance and Research Context of Aromatic Nitriles

Aromatic nitriles are a class of organic compounds that are integral to numerous areas of chemical science. researchgate.netnih.gov They serve as crucial building blocks and intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and functional materials. researchgate.netnih.govsioc-journal.cnlookchem.com The cyano (-CN) group is a versatile functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids, further expanding their synthetic utility. researchgate.net The development of new and efficient methods for the synthesis of aromatic nitriles remains an active area of research. researchgate.netbohrium.com

Overview of 2-Methoxybenzonitrile as a Precursor in Chemical Science

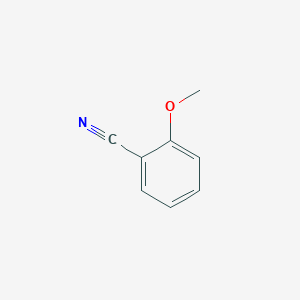

This compound, also known as o-anisonitrile, is a notable member of the aromatic nitrile family. alzchem.com Its structure, featuring a methoxy (B1213986) group (-OCH3) ortho to the nitrile group on a benzene (B151609) ring, makes it a valuable precursor in organic synthesis. ontosight.ai This compound serves as a key intermediate in the production of various agrochemicals and pharmaceuticals. alzchem.comnordmann.global Its utility stems from the reactivity of both the nitrile and methoxy groups, allowing for a range of chemical modifications. ontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTPMFASNVISBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216291 | |

| Record name | 2-Methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-56-9 | |

| Record name | 2-Methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxybenzonitrile

Traditional Synthetic Routes

The synthesis of 2-methoxybenzonitrile is predominantly achieved through two well-established, traditional pathways. These routes, the diazotization-cyanation of o-anisidine (B45086) and the dehydration of o-anisaldoxime, are fundamental processes in organic synthesis.

Diazotization-Cyanation Procedures

A primary and historically significant method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com This procedure involves the transformation of a primary aromatic amine, in this case, o-anisidine (2-methoxyaniline), into a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt. lscollege.ac.inmasterorganicchemistry.com

The initial step in this synthetic sequence is the diazotization of a primary aromatic amine. byjus.com This process converts the amine into a highly versatile diazonium salt intermediate. organic-chemistry.org The reaction is initiated by generating nitrous acid (HNO₂) in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). masterorganicchemistry.comchemistryscore.com

The mechanism proceeds as follows:

Formation of the Nitrosonium Ion: The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). byjus.comchemistryscore.com

N-Nitrosation: The primary amine (o-anisidine) acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosammonium ion. masterorganicchemistry.com

Deprotonation and Tautomerization: A base (such as water or the counterion of the acid) removes a proton from the nitrogen atom, yielding an N-nitrosamine. byjus.com This intermediate undergoes tautomerization, where a proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The oxygen atom of the resulting diazohydroxide is protonated by the excess acid, forming a good leaving group (water). The subsequent elimination of a water molecule, driven by the formation of a stable nitrogen-nitrogen triple bond, results in the final arenediazonium salt (2-methoxybenzenediazonium chloride). masterorganicchemistry.combyjus.comyoutube.com

This entire process is typically conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, as these intermediates can be explosive if isolated and warmed. organic-chemistry.org

The conversion of the 2-methoxybenzenediazonium salt to this compound is most classically achieved via the Sandmeyer reaction, which utilizes copper(I) cyanide (CuCN). lscollege.ac.inbyjus.com The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in This involves a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the final product, this compound, and regenerate the copper(I) catalyst. byjus.com

While effective, the traditional Sandmeyer reaction requires stoichiometric amounts of toxic copper cyanide. Research has focused on optimizing this step to improve safety and efficiency. Modern variations include palladium-catalyzed cyanations that can use less toxic or alternative cyanide sources. For instance, a palladium-catalyzed method has been developed that uses acetonitrile (B52724) as the cyanide source in the presence of silver(I) oxide (Ag₂O), completely avoiding metallic cyanides. researchgate.net Another approach uses 2-(piperidin-1-yl)acetonitrile as an organic cyano reagent with a palladium catalyst system. thieme-connect.com

A documented procedure for the synthesis of this compound involves preparing the diazonium salt solution from o-anisidine and sodium nitrite, which is then added to a lead cyanide solution. Following steam distillation and purification, yields of 64.5–67.3% have been reported. chemicalbook.comchemicalbook.com

| Starting Material | Reagents | Catalyst/Promoter | Reported Yield | Reference |

|---|---|---|---|---|

| o-Anisidine | 1. NaNO₂, HCl 2. Pb(CN)₂ | None (Classical) | 64.5–67.3% | chemicalbook.comchemicalbook.com |

| Arenediazonium Tetrafluoroborate | Acetonitrile (CH₃CN) | Palladium (Pd) / Ag₂O | Moderate to high | researchgate.net |

| Arenediazonium Tetrafluoroborate | 2-(piperidin-1-yl)acetonitrile | Palladium (Pd) | 59–92% (for various aryl nitriles) | thieme-connect.com |

Aldoxime Dehydration Techniques

An alternative and often more environmentally benign route to nitriles is the dehydration of aldoximes. nih.govsci-hub.st This method avoids the use of highly toxic cyanide reagents and produces water as the only stoichiometric byproduct. The synthesis of this compound via this pathway involves the initial formation of the O-anisaldoxime precursor, followed by its catalytic dehydration.

The required precursor, 2-methoxybenzaldehyde (B41997) oxime (or O-anisaldoxime), is synthesized through the condensation reaction of 2-methoxybenzaldehyde (o-anisaldehyde) with hydroxylamine (B1172632). mdpi.com This is a standard and high-yielding reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime.

The crucial step in this sequence is the dehydration of O-anisaldoxime to yield this compound. A variety of catalytic systems have been developed to facilitate this transformation under mild conditions.

Chemical catalysts are widely employed for this purpose. Simple iron salts have been shown to effectively catalyze the dehydration of various aldoximes to their corresponding nitriles without the need for additional reagents or nitrile-based solvents. nih.govsci-hub.st Other effective solid catalysts for vapor-phase dehydration include metallic oxides like zirconium dioxide (ZrO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂). rsc.org Research on SiO₂ catalysts indicates that those with a smaller pore size and higher specific surface area exhibit the highest activity. rsc.org

In addition to chemical catalysis, biocatalytic methods have emerged as a sustainable option. mdpi.com Enzymes known as aldoxime dehydratases, often found in microbes, can catalyze the dehydration of aldoximes to nitriles with high efficiency under mild temperature and pressure conditions. mdpi.comebi.ac.uk These enzymatic routes are of growing interest for industrial applications due to their green credentials.

| Aldoxime Type | Catalyst System | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| General Aldoximes | Iron Salts (e.g., FeCl₃) | Solvent-free or non-nitrile solvent | Simple, inexpensive catalyst | nih.govsci-hub.st |

| Acetaldoxime | ZrO₂, Al₂O₃, SiO₂ | Vapor-phase | High activity with solid acid catalysts | rsc.org |

| General Aldoximes | Aldoxime Dehydratase (Enzyme) | Aqueous media, mild temp/pressure | Biocatalytic, sustainable | mdpi.comebi.ac.uk |

Modern and Emerging Synthetic Approaches

Contemporary strategies for synthesizing this compound are increasingly focused on novel catalytic systems and sustainable practices. These methods aim to improve efficiency, reduce environmental impact, and expand the accessibility of this important chemical intermediate.

Manganese Oxide Catalysis in C-C Bond Functionalization

Manganese, an earth-abundant metal, has emerged as a key element in developing cost-effective and powerful catalysts. Manganese oxide-based catalysts, in particular, are gaining attention for their role in oxidation processes and the synthesis of value-added chemicals. rsc.org Their application in C-C bond cleavage and functionalization represents a powerful tool for preparing complex molecules from simpler precursors. researchgate.net

A notable modern approach involves the direct synthesis of this compound from 1-(2-Methoxyphenyl)ethanol using an amorphous manganese oxide (MnOx) catalyst. researchgate.net This reaction is a prime example of C-C bond functionalization, where the catalyst facilitates the cleavage of the bond between the aromatic ring and the ethanol (B145695) substituent, followed by the formation of the nitrile group. This heterogeneous catalytic system allows for a direct conversion, streamlining the synthetic process. researchgate.net

Table 1: Synthesis of this compound via MnOx Catalysis

| Reactant | Catalyst | Product | Key Feature | Source |

|---|

The development of heterogeneous manganese catalysts is a significant area of research aimed at creating more sustainable and robust chemical processes. These catalysts offer advantages such as easy separation from the reaction mixture and potential for recycling.

One promising catalyst is nanorod manganese oxide (NR-MnO₂) , which has been reported as a highly active, selective, and low-cost heterogeneous catalyst for various reactions. acs.orgacs.org While often studied for the hydration of nitriles to amides, the underlying processes involve the transformation of nitrogen-containing compounds, showcasing the catalyst's versatility. acs.orgacs.org The NR-MnO₂ catalyst demonstrates excellent durability in continuous recycling tests with minimal deactivation, highlighting its potential for practical, large-scale production. acs.org

More recently, manganese carbodiimide (B86325) (MnNCN) was introduced as a novel and robust heterogeneous catalyst for the ammoxidation of alcohols to nitriles. nih.gov Earth-abundant manganese oxides have been explored for this purpose due to their redox properties, but they can sometimes lead to over-oxidation or hydrolysis of the nitrile product. nih.gov The MnNCN catalyst overcomes these limitations by effectively activating molecular oxygen and promoting the oxidative dehydrogenation of the aldimine intermediate (RCH=NH) to the nitrile, which successfully inhibits side reactions that form amides. nih.gov

Table 2: Comparison of Emerging Heterogeneous Manganese Catalysts

| Catalyst | Type | Key Advantages | Application | Source |

|---|---|---|---|---|

| Nanorod MnO₂ | Oxide | High activity, selectivity, low-cost, excellent durability, and recyclability. | Hydration of nitriles to amides; relevant to nitrile transformations. | acs.orgacs.org |

Elemental Sulfur-Mediated Halogenation for Substituted 2-Methoxybenzonitriles

A novel method for aromatic halogenation has been developed that utilizes a combination of elemental sulfur (S₈) and an N-halosuccinimide. nih.gov This approach is particularly relevant for creating substituted derivatives of this compound. The research demonstrates that a catalytic amount of elemental sulfur, when combined with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can effectively halogenate less-reactive aromatic compounds, including ester-, cyano-, and nitro-substituted anisole (B1667542) derivatives. nih.gov

The role of elemental sulfur is crucial; in its absence, no reaction occurs. nih.gov This catalytic system provides a direct and effective pathway for introducing bromine or chlorine atoms onto the aromatic ring of this compound, yielding valuable precursors for further synthesis. The method is also applicable for iodination using 1,3-diiodo-5,5-dimethylhydantoin. nih.gov

Table 3: Reagents for Elemental Sulfur-Mediated Halogenation

| Reagent | Function | Target Halogen | Source |

|---|---|---|---|

| Elemental Sulfur (S₈) | Catalyst | N/A | nih.gov |

| N-Bromosuccinimide (NBS) | Brominating Agent | Bromine (Br) | nih.gov |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Chlorine (Cl) | nih.gov |

Green Chemistry and Sustainable Synthesis Innovations

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable and environmentally benign processes for nitrile synthesis. nih.gov These innovations focus on reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.gov

Biocatalysis : A key development is the engineering of enzymes for nitrile production. Researchers have successfully engineered aliphatic aldoxime dehydratases (Oxds) for the scalable synthesis of aromatic nitriles. nih.gov This biocatalytic approach offers a sustainable and energy-efficient technology for manufacturing these important compounds. nih.gov

Flow Chemistry : Sustainable flow chemistry processes offer a robust and scalable alternative to traditional batch reactions. For instance, a process where an aqueous solution of a nitrile is passed through a column containing commercially available amorphous manganese dioxide has been developed for the hydration of nitriles. nih.gov This method is rapid, and the product is obtained simply by concentrating the output stream, eliminating complex workup steps. nih.gov

Alternative Reagents and Solvents : The move away from toxic cyanides and harsh solvents is a major goal. nih.gov A novel green route for nitrile synthesis uses an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separator. rsc.org This simplifies the entire process, eliminates the need for a separate metal catalyst, and allows the ionic liquid to be easily recovered and recycled. rsc.org Other approaches involve using nitrogen-doped graphene-layered non-noble metal oxides as stable nanocatalysts, which can produce a diverse range of nitriles from readily available alcohols using aqueous ammonia (B1221849) and molecular oxygen. nih.gov

Table 4: Green Chemistry Approaches in Nitrile Synthesis

| Approach | Key Innovation | Advantages | Source |

|---|---|---|---|

| Biocatalysis | Engineered aldoxime dehydratase (Oxd) enzymes | Sustainable, energy-efficient, scalable for aromatic nitriles. | nih.gov |

| Flow Chemistry | Continuous flow through a packed-bed catalyst (e.g., MnO₂) | Rapid, robust, simplified workup, scalable. | nih.gov |

| Ionic Liquids | Multi-functional ionic liquid as solvent/catalyst | Eliminates metal catalysts, simplifies separation, recyclable agent. | rsc.org |

| Nanocatalysts | Non-noble metal oxides on nitrogen-doped graphene | Avoids toxic cyanides, uses aqueous ammonia and O₂. | nih.gov |

Chemical Reactivity and Transformation Studies of 2 Methoxybenzonitrile

Electrophilic and Nucleophilic Reactions of the Nitrile Group

The nitrile group of 2-methoxybenzonitrile is a versatile functional group that can undergo a variety of electrophilic and nucleophilic reactions. These transformations allow for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this can be achieved using several reducing agents, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent, LiAlH₄, can effectively reduce nitriles to primary amines. numberanalytics.commasterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures. wizeprep.com The high reactivity of LiAlH₄ allows for the reduction of a wide array of functional groups, which must be considered when working with multifunctional molecules. numberanalytics.comnumberanalytics.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Common catalysts for nitrile reduction include Raney Nickel and Palladium on carbon (Pd/C). commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is often added to the reaction mixture. commonorganicchemistry.com The reaction is typically performed at elevated temperature and pressure. chemguide.co.uk

Borane Reagents : Borane complexes, such as borane-dimethylsulfide (BH₃-SMe₂) and diisopropylaminoborane, are also effective for nitrile reduction. commonorganicchemistry.comnih.gov Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can reduce various nitriles in excellent yields. nih.gov Benzonitriles with electron-donating groups, like the methoxy (B1213986) group in this compound, generally require refluxing in THF for the reduction to go to completion. nih.gov

Table 1: Comparison of Reagents for the Reduction of this compound

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether (Et₂O or THF), low temperature | 2-Methoxybenzylamine | Highly reactive, reduces many functional groups numberanalytics.commasterorganicchemistry.comchemguide.co.uk |

| H₂/Raney Ni | Elevated temperature and pressure, often with NH₃ | 2-Methoxybenzylamine | Can produce secondary and tertiary amine byproducts commonorganicchemistry.com |

| H₂/Pd/C | Elevated temperature and pressure, often with NH₃ | 2-Methoxybenzylamine | Similar to Raney Nickel, byproduct formation is a concern commonorganicchemistry.com |

| Diisopropylaminoborane/LiBH₄ | Refluxing THF | 2-Methoxybenzylamine | Good yields, particularly for benzonitriles with electron-donating groups nih.gov |

Nucleophilic Addition with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles that can add to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org This reaction is a valuable method for the synthesis of ketones. organic-chemistry.orglibretexts.org

The reaction proceeds through a nucleophilic addition mechanism to form a metalloimine intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields the corresponding ketone. leah4sci.com For example, the reaction of this compound with a Grignard reagent, followed by an acidic workup, will produce a 2-methoxyaryl ketone.

Reaction with Grignard Reagents : The addition of a Grignard reagent (RMgX) to this compound results in the formation of a tertiary alcohol if an excess of the Grignard reagent is used with an ester or lactone, or an unsymmetrical ketone from a nitrile. organic-chemistry.org The reaction is typically carried out in an ether solvent like diethyl ether or THF, which helps to stabilize the Grignard reagent. libretexts.org

Reaction with Organolithium Reagents : Similar to Grignard reagents, organolithium reagents (RLi) are potent nucleophiles that readily add to nitriles. libretexts.orgmasterorganicchemistry.com The reaction mechanism is analogous to that of Grignard reagents, involving nucleophilic attack on the nitrile carbon followed by hydrolysis to give the ketone. masterorganicchemistry.com

Table 2: Synthesis of Ketones from this compound

| Organometallic Reagent | Product after Hydrolysis |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2-Methoxyacetophenone |

| Phenylmagnesium bromide (C₆H₅MgBr) | 2-Methoxybenzophenone |

| Ethyllithium (CH₃CH₂Li) | 2-Methoxypropiophenone |

Hydrolysis Pathways

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction conditions can be controlled to favor one product over the other.

Acid-Catalyzed Hydrolysis : Treatment of this compound with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, and heat leads to the formation of 2-methoxybenzoic acid. The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis : The use of a strong aqueous base, like sodium hydroxide or potassium hydroxide, with heating also results in the formation of the carboxylate salt of 2-methoxybenzoic acid. Subsequent acidification of the reaction mixture yields the free carboxylic acid. Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, 2-methoxybenzamide (B150088).

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy group. This allows for a range of functionalization reactions to be performed on the aromatic ring.

Oxidation Reactions of the Methoxy Group

The methoxy group can undergo oxidation, which can lead to demethylation. Oxidative demethylation is a known metabolic pathway for methoxy-containing compounds in biological systems and can also be achieved through chemical means. nih.gov For instance, certain bacterial strains can mediate the O-demethylation of methoxychlor. nih.gov In a chemical context, oxidation of methoxybenzonitriles with hydrogen peroxide in formic acid can lead to the formation of corresponding phenols. oup.com The presence of electron-withdrawing groups, such as the cyano group, can influence the reaction's selectivity, favoring phenol (B47542) formation over quinones. oup.com

Directed C-H Amination Reactions

Recent advances in catalysis have enabled the direct functionalization of C-H bonds. For this compound, the nitrile group can act as a directing group, facilitating the amination of the ortho C-H bond of the aromatic ring.

Rhodium-Catalyzed C-H Amination : Rhodium catalysts have been shown to be effective for the directed C-H amination of arenes. nih.govsnnu.edu.cnibs.re.kr These reactions often utilize a directing group to achieve high regioselectivity. The nitrile group in this compound can potentially direct the amination to the C-H bond at the 6-position. While specific studies on this compound are not extensively detailed in the provided results, the general principle of nitrile-directed C-H activation is established. nih.gov These reactions can employ various nitrogen sources, including alkyl azides and N-cyano-N-phenyl-p-toluenesulfonamide. nih.govibs.re.kr

Palladium-Catalyzed C-H Amination : Palladium catalysts are also widely used for C-H functionalization reactions. nih.gov Similar to rhodium catalysis, palladium-catalyzed reactions can utilize directing groups to control the site of amination on an aromatic ring.

The development of these directed C-H amination reactions provides a powerful tool for the synthesis of complex aniline (B41778) derivatives from readily available benzonitriles.

Vibrational Frequency Assignments (IR and Raman)

The vibrational modes of this compound have been extensively studied using computational methods, often in conjunction with experimental Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. orientjchem.orgjchps.com The molecule belongs to the Cs point group and possesses 45 normal vibrational modes. sxu.edu.cn DFT calculations, typically using the B3LYP functional with various basis sets (e.g., aug-cc-pVDZ, 6-311++G(d,p)), are performed to compute the harmonic vibrational frequencies. sxu.edu.cnjchps.com

These calculations provide a basis for assigning the experimentally observed bands in the IR and Raman spectra. orientjchem.orgresearchgate.net Calculated frequencies are often scaled by a factor (e.g., 0.9736 for the S1 excited state) to correct for anharmonicity and other computational approximations, leading to better agreement with experimental data. sxu.edu.cn

Key vibrational assignments for this compound and related compounds have been identified through these computational studies. For instance, the characteristic C≡N stretching vibration is a prominent feature in the spectra. In related substituted methoxybenzonitriles, this mode appears around 2230 cm⁻¹ in the IR spectrum. Other significant vibrations include those associated with the methoxy group (-OCH₃) and the benzene ring. sxu.edu.cn The study of these vibrational features is crucial for understanding the molecule's behavior in different electronic states, such as the ground state (S₀), the first electronic excited state (S₁), and the cationic ground state (D₀). sxu.edu.cn

Table 1: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Vibrational Mode | This compound (S₁ State) sxu.edu.cn | 2-Chloro-3-Methoxybenzonitrile | 5-Bromo-2-Methoxybenzonitrile orientjchem.org |

| C≡N Stretch | - | 2230 (IR) | - |

| OCH₃ Asymmetric Stretch | - | 1260 (IR) | - |

| C-H In-plane Bending | - | - | 1532, 1517, 1480 (FTIR) |

| C-H Out-of-plane Bending | - | - | 952, 920, 822 (Calculated) |

| Ring In-plane Distortion | 419, 517, 634 | - | - |

| Ring Out-of-plane Bending | 455 | - | - |

Note: Data is compiled from different computational studies on this compound and its substituted derivatives. Direct comparison requires considering the specific electronic state and computational level.

UV-Visible Electronic Transition Predictions

The electronic properties and transitions of this compound have been analyzed using Time-Dependent Density Functional Theory (TD-DFT). sxu.edu.cn These calculations help predict the molecule's UV-Visible absorption spectrum by determining the energies of electronic transitions between molecular orbitals. rsc.org

For this compound, the first electronic excited state (S₁) is primarily attributed to a π→π* transition, which involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). sxu.edu.cn This transition leads to a decrease in electron density on the methoxy group and an excitation of π electrons on the aromatic ring. sxu.edu.cn

Computational studies have determined the band origin of the S₁←S₀ transition to be 34,176 cm⁻¹. sxu.edu.cn The substitution of methoxy and cyano groups on the benzene ring significantly influences the electronic transition energy. sxu.edu.cnsxu.edu.cn TD-DFT calculations are crucial for assigning the observed bands in experimental spectra, such as those from two-color resonance-enhanced two-photon ionization (R2PI) spectroscopy. sxu.edu.cn

Table 2: Predicted Electronic Transition Data for this compound

| Transition | Calculated Energy (cm⁻¹) | Character | Method |

| S₁ ← S₀ | 34,176 | π→π* (HOMO→LUMO) | TD-B3LYP/aug-cc-pVDZ sxu.edu.cn |

Non-Linear Optical (NLO) Properties Prediction

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as frequency doubling. orientjchem.orggoogle.com Computational studies suggest that this compound and its derivatives are promising candidates for NLO applications.

Hyperpolarizability Calculations

A key indicator of a molecule's NLO activity is its first-order hyperpolarizability (β). This property can be calculated using quantum chemical methods, often with a finite-field approach. jchps.comresearchgate.net The magnitude of the total hyperpolarizability (β₀) determines the second-order NLO response of the molecule. aps.org

Table 3: Calculated First-Order Hyperpolarizability (β) for Methoxybenzonitrile Derivatives

| Compound | β (esu) | Computational Method |

| 2-Chloro-3-methoxybenzonitrile | 1.28 x 10⁻³⁰ | B3LYP/6-311++G(d,p) |

| 5-Bromo-2-methoxybenzonitrile | - | HF/B3LYP with 6-311++G(2d,p) orientjchem.org |

Note: The table highlights that related molecules have been studied for their NLO properties. The values indicate potential for NLO applications.

Second Harmonic Generation (SHG) Characteristics

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency are converted into a single photon with twice the frequency. wikipedia.org This phenomenon is directly related to the second-order nonlinear susceptibility of a material, which is rooted in the molecular first-order hyperpolarizability (β). wikipedia.orgaps.org

Computational studies on derivatives like 5-Bromo-2-methoxybenzonitrile explicitly investigate them for their potential in frequency doubling and SHG applications due to their calculated NLO properties. orientjchem.org The significant hyperpolarizability computed for these related structures suggests that this compound itself could be an effective material for SHG, a property valuable in laser technology. orientjchem.orgwikipedia.org The non-centrosymmetric nature of these molecules is a key requirement for observing second-order NLO effects like SHG. wikipedia.orgaps.org

Thermodynamic Property Computations

Thermodynamic analysis using computational methods allows for the prediction of properties like enthalpy, entropy, and Gibbs free energy. eolss.net These calculations are typically performed using the same DFT methods employed for geometry optimization and frequency analysis. researchgate.net The principles of statistical thermodynamics are used to derive these properties from the calculated vibrational frequencies and other molecular data. nist.gov

Enthalpy, Entropy, and Gibbs Free Energy

The thermodynamic functions are crucial for understanding the stability and reactivity of a molecule. studymind.co.uk DFT calculations can provide values for standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). savemyexams.com These properties are often calculated over a range of temperatures to understand their temperature dependence. researchgate.net For instance, studies on related compounds like 2-Chloro-3-methoxybenzonitrile and 3-bromo-2-methoxybenzonitrile (B1521028) have reported these thermodynamic parameters, providing insight into their thermal behavior. jchps.comresearchgate.net Such data is valuable for predicting the feasibility of chemical reactions involving the title compound. studymind.co.uk

Table 4: Calculated Thermodynamic Properties for Methoxybenzonitrile Derivatives

| Property | 2-Chloro-3-methoxybenzonitrile jchps.com | 3-Bromo-2-methoxybenzonitrile researchgate.net |

| Enthalpy | Available | Available |

| Entropy | Available | Available |

| Gibbs Free Energy | Available | Available |

| Heat Capacity | Available | Available |

Note: Specific values were noted as "available" in the source material but not explicitly quantified therein. The table indicates that these properties are a standard part of the computational analysis for this class of compounds.

Heat Capacity and Zero Point Energy

Computational chemistry provides a powerful lens for investigating the thermodynamic properties of molecules, such as this compound. Through theoretical calculations, researchers can determine key energetic parameters, including heat capacity and zero-point energy, which are fundamental to understanding the molecule's behavior and stability.

Detailed theoretical investigations into the thermodynamic properties of o-methoxybenzonitrile (another name for this compound) have been conducted using ab initio Hartree-Fock (HF) and density functional theory (DFT) methods with a 6-311++G(d,p) basis set. nih.gov These computational approaches allow for the prediction of molecular characteristics by solving the Schrödinger equation, providing insights that complement experimental findings.

The calculation of thermodynamic parameters such as heat capacity, entropy, and zero-point energy is a standard component of these computational studies. nih.gov These values are derived from the vibrational frequencies of the molecule, which are calculated based on its optimized geometry.

One such study has reported specific values for the thermodynamic properties of this compound. nih.gov The research provides a quantitative look at the molecule's energetic landscape, which is crucial for applications in materials science and chemical synthesis. The predicted first hyperpolarizability from the same study suggests that this compound may possess favorable non-linear optical (NLO) properties. nih.gov

The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, has also been analyzed using Natural Bond Orbital (NBO) analysis. nih.gov These theoretical explorations, combined with the calculation of thermodynamic data, contribute to a comprehensive understanding of the chemical nature of this compound.

The following tables present the theoretically calculated thermodynamic properties for this compound.

Table 1: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Value | Unit |

| Zero-Point Energy | Data not available in abstract | kcal/mol |

| Heat Capacity (Cp) | Data not available in abstract | cal/mol·K |

| Entropy (S) | Data not available in abstract | cal/mol·K |

Applications in the Synthesis of Complex Molecules

Synthesis of Pharmaceuticals

This compound is a valuable intermediate in the pharmaceutical industry. ontosight.ainordmann.global It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs). nordmann.global For instance, it has been used in the synthesis of 5-(4′-methyl [1,1′-biphenyl]-2-yl)-1H-tetrazole, a molecule of interest in drug discovery. chemicalbook.comsigmaaldrich.com Its derivatives, such as benzofurans and indoles, have been explored for their potential therapeutic activities. ontosight.ai

Density Functional Theory (DFT) Studies

Synthesis of Agrochemicals

In the agrochemical sector, this compound is a key intermediate for the production of herbicides and insecticides. alzchem.comontosight.ai Its chemical structure provides a scaffold that can be modified to create new crop protection agents. lookchem.com

Synthesis of Functional Materials

Derivatives of this compound have been investigated for their potential applications in materials science. ontosight.aiontosight.ai Their optical and electronic properties make them of interest for the development of new polymers and other functional materials. ontosight.ai For example, some derivatives are used in the production of specialty chemicals and materials with specific properties.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methoxybenzonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations of 2-Methoxybenzonitrile. These methods are foundational in identifying functional groups and elucidating the structural framework of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful analytical tool that probes the vibrational modes of a molecule by measuring its absorption of infrared radiation at various frequencies. libretexts.org The resulting spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and structural features.

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that are instrumental in its identification. The nitrile (C≡N) stretching vibration is a prominent feature, typically appearing in the range of 2200-2300 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C-C stretching vibrations within the 1400-1600 cm⁻¹ region. The methoxy (B1213986) group (-OCH₃) gives rise to characteristic C-H stretching and bending vibrations, as well as a strong C-O stretching band. vscht.czresearchgate.net

A detailed assignment of the observed FT-IR frequencies for this compound is presented below:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Asymmetric C-H stretching in -OCH₃ |

| ~2850 | Symmetric C-H stretching in -OCH₃ |

| ~2225 | C≡N stretching |

| ~1600 | Aromatic C-C stretching |

| ~1490 | Aromatic C-C stretching |

| ~1465 | Asymmetric C-H bending in -OCH₃ |

| ~1250 | Asymmetric C-O-C stretching |

| ~1020 | Symmetric C-O-C stretching |

| ~750 | Ortho-disubstituted benzene (B151609) C-H bending |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing FT-IR, FT-Raman spectroscopy provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic laser light. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular structure of this compound.

The FT-Raman spectrum of this compound is characterized by a strong band for the nitrile (C≡N) stretch, which is often more intense in Raman than in IR spectra. The aromatic ring vibrations are also clearly visible, including the ring breathing mode, which is a symmetric vibration and thus strong in the Raman spectrum.

Key FT-Raman spectral assignments for this compound include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H stretching |

| ~2940 | C-H stretching in -OCH₃ |

| ~2225 | C≡N stretching |

| ~1600 | Aromatic C-C stretching |

| ~1280 | In-plane C-H bending |

| ~1000 | Aromatic ring breathing mode |

| ~820 | C-C-C trigonal bending |

Note: The intensities of Raman bands can differ significantly from their FT-IR counterparts.

Surface-Enhanced Raman Spectroscopy (SERS) Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically silver or gold. qub.ac.uk This enhancement allows for the detection of analytes at very low concentrations.

Studies on this compound using SERS have shown that the molecule adsorbs onto the silver surface primarily through the nitrogen atom of the nitrile group. koreascience.kr The orientation of the molecule on the surface influences the enhancement of different vibrational modes. For this compound, the benzene ring is believed to assume a tilted orientation with respect to the silver surface. koreascience.kr Theoretical modeling using Density Functional Theory (DFT) supports these experimental findings, indicating a ligand-to-metal charge transfer mechanism. nih.gov The SERS technique has proven to be a valuable tool for investigating the electronic effects of substituents on the benzonitrile (B105546) ring. koreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound shows distinct signals for the aromatic protons and the protons of the methoxy group.

The aromatic protons appear as a complex multiplet in the region of δ 7.0-7.7 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methoxy group. The methoxy group protons appear as a sharp singlet at approximately δ 3.9 ppm.

A representative ¹H NMR data for this compound in CDCl₃ is as follows: rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.57 | t, J = 8.0Hz | 1H | Aromatic Proton |

| 7.48 | t, J = 8.0Hz | 1H | Aromatic Proton |

| 7.31 | t, J = 8.0Hz | 1H | Aromatic Proton |

| 7.27 | t, J = 8.0Hz | 1H | Aromatic Proton |

| 2.53 | s | 3H | Methoxy Protons (-OCH₃) |

Note: The chemical shifts are reported relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). docbrown.info

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the eight carbon atoms due to their unique chemical environments.

The carbon of the nitrile group (C≡N) appears at a characteristic chemical shift around δ 117.9 ppm. The quaternary carbon atom of the benzene ring attached to the nitrile group is found at approximately δ 112.4 ppm, while the carbon attached to the methoxy group is located around δ 141.6 ppm. The remaining aromatic carbons resonate in the range of δ 126.0-132.4 ppm. The carbon of the methoxy group appears at a higher field, around δ 20.2 ppm. rsc.org

The following table summarizes the ¹³C NMR chemical shifts for this compound in CDCl₃: rsc.org

| Chemical Shift (δ ppm) | Assignment |

| 141.6 | C-OCH₃ (Aromatic) |

| 132.4 | Aromatic CH |

| 132.2 | Aromatic CH |

| 130.0 | Aromatic CH |

| 126.0 | Aromatic CH |

| 117.9 | C≡N |

| 112.4 | C-CN (Aromatic) |

| 20.2 | -OCH₃ |

Note: The chemical shifts are referenced to the solvent peak of CDCl₃ at δ 77.16 ppm. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic structure of this compound. The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. chemicalbook.com The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. libretexts.org In this compound, the key chromophores are the benzene ring and the nitrile group (-C≡N), which form a conjugated π-electron system. The methoxy group (-OCH₃) acts as an auxochrome, a substituent that modifies the absorption characteristics of the chromophore. amazonaws.com

The UV-Vis spectrum of this compound, when measured in ethanol (B145695), displays several absorption bands, indicating different electronic transitions. The primary electronic transitions observed for organic molecules like this are π→π* (pi to pi-star) and n→π* (n to pi-star) transitions. nih.gov

π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net In this compound, the conjugated system of the aromatic ring and the nitrile group gives rise to strong π→π* absorptions.

n→π Transitions:* These are lower-energy transitions that involve exciting an electron from a non-bonding orbital (n), such as those on the oxygen of the methoxy group or the nitrogen of the nitrile group, to a π* antibonding orbital. researchgate.net These transitions are generally much weaker in intensity than π→π* transitions. chemicalbook.com

The observed spectrum for this compound shows a strong absorption peak at 224 nm, which is characteristic of a π→π* transition within the substituted benzene ring. Additionally, weaker absorption bands are observed at 276 nm and 283 nm. These bands are typical for the "B-band" (benzenoid band) of substituted benzenes, which arises from π→π* transitions within the aromatic ring and exhibits fine vibrational structure. The presence of the methoxy and nitrile groups modifies the energy levels of the benzene π orbitals, influencing the exact position and intensity of these bands.

| Absorption Maximum (λmax) | Solvent | Probable Electronic Transition |

|---|---|---|

| 224 nm | Ethanol | π→π |

| 276 nm | Ethanol | π→π (B-band) |

| 283 nm | Ethanol | π→π* (B-band) |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. libretexts.org For this compound, electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

Upon entering the mass spectrometer, the this compound molecule is ionized by a beam of high-energy electrons, which knocks off an electron to form a positively charged molecular ion (M⁺•). libretexts.org This molecular ion is often unstable and breaks down into smaller, charged fragments. The pattern of these fragments provides clues to the molecule's structure.

The mass spectrum of this compound shows a distinct molecular ion peak at an m/z of 133, which corresponds to its molecular weight (C₈H₇NO). researchgate.net This is a crucial piece of information confirming the compound's identity. The stability of the aromatic ring typically results in a relatively abundant molecular ion peak.

The fragmentation of the molecular ion follows predictable pathways for aryl ethers and nitriles. Key fragments observed in the spectrum include:

m/z 104: This significant fragment likely arises from the loss of a formyl radical (•CHO, 29 mass units). This is a characteristic fragmentation pathway for ortho-substituted methoxy aromatic compounds, often involving a rearrangement known as the "ortho effect."

m/z 90: This fragment can be formed through a multi-step process. A common pathway for methoxy-substituted benzenes is the initial loss of a methyl radical (•CH₃, 15 mass units) to form an ion at m/z 118. This is followed by the expulsion of a neutral carbon monoxide (CO, 28 mass units) molecule, resulting in the ion at m/z 90.

The analysis of these characteristic fragments allows for the confident identification of this compound and its differentiation from its isomers (3- and 4-methoxybenzonitrile), which would exhibit different fragmentation patterns.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|---|

| 133 | Base Peak | [C₈H₇NO]⁺• (Molecular Ion) | - |

| 104 | High | [C₇H₄N]⁺ | •CHO |

| 90 | Medium | [C₇H₆]⁺• | •CH₃ + CO |

Applications of 2 Methoxybenzonitrile in Advanced Materials and Industrial Research

Non-Linear Optical (NLO) Materials Development

2-Methoxybenzonitrile is a foundational component in the molecular engineering of organic non-linear optical (NLO) materials. These materials are crucial for applications in high-speed information processing and optical communications due to their ability to alter the properties of light. The efficacy of an organic NLO material is highly dependent on its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Research into second-order NLO materials has demonstrated that the strategic arrangement of donor and acceptor groups on aromatic systems, such as stilbenes, significantly impacts the material's molecular hyperpolarizability (β), a key measure of NLO activity. google.com In this context, the 2-methoxy group (an electron donor) and the nitrile group (an electron acceptor) present in this compound provide a basis for creating molecules with significant NLO properties. For instance, derivatives like 2-methoxy-4'-nitro-(E)-stilbene are synthesized to study how the relative positions of donor and acceptor groups affect NLO performance. google.com The development of these tailored chromophores is a deliberate process of "molecular engineering," aimed at optimizing the bulk properties of the final material for specific applications like electro-optic modulation and harmonic generation.

Table 1: Role of this compound Moiety in NLO Materials

| Feature | Role in NLO Material Design | Research Example |

|---|---|---|

| Electron Donor Group | The 2-methoxy group acts as an electron donor. | Used in structures like 2-methoxy-4'-nitro-(E)-stilbene to create a charge-transfer system. google.com |

| π-Conjugated System | The benzene (B151609) ring provides the necessary conjugated platform. | Forms the backbone of stilbene-based NLO chromophores. google.com |

| Molecular Engineering | Serves as a building block for synthesizing complex chromophores. | Enables systematic study of structure-property relationships in NLO materials. google.com |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

In the field of optoelectronics, the benzonitrile (B105546) structural unit is integral to the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Specifically, benzonitrile derivatives are employed in the development of bipolar host materials, which are essential for achieving efficient and stable light emission in phosphorescent OLEDs (PhOLEDs).

The benzonitrile group functions as an effective electron acceptor, and when combined with an electron-donating moiety like carbazole, it creates a bipolar molecule capable of balanced hole and electron transport. wpmucdn.com This balance is critical for ensuring that the recombination of charge carriers occurs within the emissive layer of the OLED, thereby maximizing light output.

Research has shown that carbazole-benzonitrile derivatives can serve as universal hosts for triplet-harvesting blue PhOLEDs. wpmucdn.com The substitution pattern on the benzonitrile and associated phenyl rings, including the potential placement of a methoxy (B1213986) group at the 2-position, allows for the fine-tuning of the material's electronic properties, such as its energy levels and triplet energy. This modification capability is crucial for optimizing the performance of green, red, and blue OLEDs by ensuring efficient energy transfer from the host to the phosphorescent dopant. nih.gov

Table 2: Application of Benzonitrile Derivatives in OLEDs

| Component | Function | Compound Class Example | Desired Outcome |

|---|---|---|---|

| Bipolar Host Material | Facilitates balanced transport of electrons and holes. | Carbazole-benzonitrile derivatives. wpmucdn.com | High-efficiency phosphorescent emission. nih.gov |

| Electron Acceptor | The benzonitrile moiety provides electron-accepting properties. | 2,6-bis(phenoxy)benzonitrile structures. wpmucdn.com | Improved charge carrier balance. |

| Property Tuning | Substituents (like a 2-methoxy group) modify electronic properties. | Functionalized benzonitriles. nih.gov | Optimization for specific emission colors (blue, green, red). wpmucdn.comnih.gov |

Polymers and Coatings with Specific Chemical Properties

While direct polymerization of this compound is not widely documented, its derivatives are investigated for creating functional materials, including specialty polymers. The inherent optical and electronic properties of the this compound scaffold make it an attractive precursor for monomers designed to impart specific characteristics to polymers and coatings.

The incorporation of aromatic nitrile groups into a polymer backbone can enhance thermal stability and modify the material's dielectric properties. The methoxy group can influence solubility and intermolecular interactions. Therefore, this compound could serve as a starting material for the synthesis of specialty monomers used in high-performance polymers. These polymers might find use in applications requiring a high refractive index, specific electronic conductivity, or tailored optical properties. Research in this area focuses on synthesizing derivatives of this compound that can be incorporated into polymer chains to create materials with precisely controlled functionalities.

Dyes and Pigments Production

This compound is a valuable intermediate in the synthesis of dyes and pigments. alzchem.com Aromatic nitriles are recognized as crucial building blocks for a wide array of colorants. The nitrile group (-CN) is a versatile chemical handle that can be converted into other functional groups, such as an amine (-NH2), through chemical reduction.

The resulting amine, o-anisidine (B45086) (2-methoxyaniline), is a well-known precursor for azo dyes. Azo dyes, which constitute a major class of commercial colorants, are synthesized through a process involving diazotization of an aromatic amine followed by coupling with an electron-rich compound. wpmucdn.comwikipedia.org

Research on related structures confirms the utility of this chemical framework. For example, a series of monoazo disperse dyes exhibiting yellow to orange colors were prepared from 2-methoxy-5-nitroaniline, a compound structurally similar to the amine derived from this compound. scialert.net This demonstrates that the 2-methoxy-substituted aromatic ring is a viable scaffold for producing a range of hues. By serving as a precursor to the necessary amine intermediates, this compound plays an indirect but critical role in the production of these synthetic colorants.

Table 3: Synthesis of Azo Dyes from this compound Intermediate

| Step | Process | Intermediate/Compound | Role of this compound |

|---|---|---|---|

| 1 | Reduction | 2-Methoxyaniline (o-Anisidine) | Serves as the starting material to be converted into the key amine intermediate. |

| 2 | Diazotization | Diazonium Salt | The amine derived from this compound is converted into a reactive diazonium salt. |

| 3 | Azo Coupling | Monoazo Dye | The diazonium salt couples with another aromatic compound to form the final dye molecule. |

| Example | Dye Synthesis | Yellow to Orange Disperse Dyes | A related precursor, 2-methoxy-5-nitroaniline, yields dyes in this color range. scialert.net |

Biological and Medicinal Chemistry Research Involving 2 Methoxybenzonitrile

Intermediate in Pharmaceutical Synthesis

2-Methoxybenzonitrile, also known as o-anisonitrile, is a versatile chemical intermediate utilized in the synthesis of various compounds for the pharmaceutical and agrochemical industries. ontosight.aialzchem.comalzchem.com Its chemical structure, featuring both a methoxy (B1213986) group and a nitrile functionality on a benzene (B151609) ring, makes it a valuable building block for the production of a range of active pharmaceutical ingredients (APIs). nordmann.global

Precursor for Active Pharmaceutical Ingredients (APIs)

The chemical reactivity of this compound allows for its conversion into more complex molecular scaffolds. ontosight.ai It serves as a precursor in the synthesis of diverse heterocyclic compounds, such as indoles and benzofurans, which are structural motifs present in many biologically active molecules. ontosight.ai The compound's utility as a starting material facilitates the development of new drug candidates and therapeutic agents. lookchem.com

Synthesis of Inhibitors (e.g., IMPDH enzyme inhibitors)

Derivatives of this compound are key components in the synthesis of specific enzyme inhibitors. For instance, the derivative 4-amino-2-methoxybenzonitrile (B1330249) is an essential intermediate in the creation of inhibitors for the inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme. IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a significant target for therapeutic intervention in areas like immunosuppression and cancer treatment. nih.gov The inhibition of IMPDH can lead to the depletion of guanine nucleotides, which is particularly effective against the proliferation of lymphocytes. nih.gov

Building Block for Anticancer Agents (e.g., Lenvatinib Mesylate)

The structural framework provided by this compound derivatives is integral to the synthesis of modern anticancer agents. A prominent example is its role in producing Lenvatinib, a multi-kinase inhibitor used to treat certain types of thyroid, renal, and liver cancer. nih.govthieme-connect.com The synthesis of Lenvatinib involves the use of 4-amino-2-methoxybenzonitrile as a key building block. thieme-connect.com This intermediate is used to construct the quinoline (B57606) core of the Lenvatinib molecule, demonstrating the compound's direct application in the development of targeted cancer therapies. thieme-connect.comsci-hub.ru

Biological Activity of this compound and its Derivatives

Research has focused not only on this compound as a synthetic intermediate but also on the biological activities of the compound itself and its derivatives, particularly in the context of oncology.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7)

Studies have demonstrated that this compound and its derivatives possess antiproliferative properties against various cancer cell lines. Notably, this compound has exhibited significant cytotoxic effects against the MCF-7 human breast cancer cell line. Furthermore, specific derivatives of 4-amino-2-methoxybenzonitrile have shown potent antiproliferative activity against breast cancer cells, including both MCF-7 and MDA-MB-231 lines, with effectiveness observed at low micromolar concentrations. Other research into thieno[2,3-d]pyrimidine (B153573) derivatives, synthesized using related nitrile precursors, also confirmed antiproliferative effects against MCF-7 cells. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| Derivative of 4-Amino-2-methoxybenzonitrile | MCF-7 | 0.013 | |

| Derivative of 4-Amino-2-methoxybenzonitrile | MDA-MB-231 | 0.056 | |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | 0.013 | nih.gov |

Modulation of Signaling Pathways (e.g., PI3K/AKT/mTOR)

The mechanism underlying the antiproliferative effects of this compound is believed to involve the modulation of key intracellular signaling pathways. The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical network that regulates the cell cycle, promoting cell growth, proliferation, and survival. wikipedia.orgnih.gov Dysregulation and overactivation of this pathway are common features in many human cancers, contributing to tumor growth and resistance to therapy. nih.govmdpi.com

The proposed mechanism of action for this compound's cytotoxicity against MCF-7 cells involves the modulation of the PI3K/AKT/mTOR pathway, which can lead to cell cycle arrest and apoptosis (programmed cell death). Similarly, other synthesized derivatives, such as certain 3-amino-1H-indazole derivatives, have been shown to target the PI3K/AKT/mTOR pathway, resulting in broad-spectrum antiproliferative activity against several cancer cell lines, including MCF-7. nih.gov The inhibition of this pathway by these compounds can disrupt DNA synthesis, induce cell cycle arrest in the G2/M phase, and trigger apoptosis, highlighting a key molecular mechanism for their anticancer effects. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-amino-2-methoxybenzonitrile |

| Lenvatinib |

| Lenvatinib Mesylate |

| o-anisonitrile |

| Inosine monophosphate |

| Guanine |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate |

Induction of Cell Cycle Arrest and Apoptosis

Research has shown that this compound and its derivatives can influence cell proliferation by inducing cell cycle arrest and apoptosis (programmed cell death). While direct studies on this compound are part of broader research, its derivatives have demonstrated significant effects. For instance, certain derivatives are proposed to modulate critical signaling pathways such as the PI3K/AKT/mTOR pathway. This modulation can lead to a halt in the cell cycle, preventing cancer cells from progressing through their division phases.

One study highlighted that 2-methoxyestradiol, a compound related to this area of study, induces cell cycle arrest at the G2/M phase in nasopharyngeal carcinoma cells. nih.gov This arrest is a critical point in cell division, and its disruption can trigger apoptosis. nih.gov The mechanism for this was linked to the downregulation of the Bcl-2 protein, a key regulator of apoptosis. nih.gov Similarly, other small molecules have been shown to induce S-phase arrest and downregulate anti-apoptotic proteins. wikipedia.org The collective findings suggest that the methoxybenzonitrile scaffold is a valuable starting point for developing compounds that can control cell proliferation by interfering with the cell cycle and promoting cell death in cancer cell lines.

Antioxidant Potential and Radical Scavenging Activity

This compound has been evaluated for its potential as an antioxidant agent. Studies have utilized various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests, to determine its efficacy. nih.gov The results from these tests indicate that the compound possesses a strong ability to scavenge free radicals.

Antioxidants function by safely interacting with free radicals, terminating chain reactions before they can damage vital molecules like proteins, lipids, and DNA. nih.gov They can do this by donating hydrogen atoms or through a single-electron transfer process. nih.gov The antioxidant capacity of this compound is thought to be significantly enhanced by the presence of the methoxy group (-OCH₃) on the benzene ring. This group increases the molecule's electron-donating capacity, which is a key factor in its ability to neutralize harmful free radicals. The ability to counteract oxidative stress suggests its potential utility in contexts where cellular damage is mediated by reactive oxygen species. nih.govantiox.org

Table 1: Antioxidant Activity of this compound and Related Compounds

| Assay Type | Compound | Result | Reference |

| DPPH Radical Scavenging | This compound | Strong radical scavenging ability | |

| ABTS Radical Scavenging | This compound | Strong radical scavenging ability | |

| ABTS Radical Scavenging | Methoxy-hybrid compounds | Showed significant scavenging ability | nih.gov |

| ORAC Assay | Methoxy-hybrid compounds | Demonstrated potent antioxidant activity | nih.gov |

Antimicrobial Properties

The antimicrobial potential of this compound has been a subject of scientific investigation. In vitro studies have demonstrated that the compound exhibits notable antibacterial activity. Specifically, it has shown effective inhibition against the Gram-positive bacterium Staphylococcus aureus at low concentrations, as indicated by its Minimum Inhibitory Concentration (MIC) value.

Furthermore, research into derivatives of benzonitrile (B105546) has expanded the understanding of their antimicrobial scope. nih.gov Studies on newly synthesized nitrile derivatives revealed antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, a derivative, showed significant activity against various bacteria and was particularly potent as an antifungal agent against Botrytis fabae. nih.gov The indole (B1671886) ring system, which can be synthesized from this compound precursors, is present in many compounds with a wide range of pharmacological activities, including antimicrobial effects. mdpi.com These findings underscore the potential of the benzonitrile scaffold in the development of new antimicrobial agents. nih.govcdnsciencepub.com

Anti-inflammatory, Anti-HIV, Antiangiogenic, Anticonvulsant, Antitumor, Antagonistic, and Cardiotonic Activities of Derivatives

Derivatives of this compound are a cornerstone in the synthesis of a diverse range of biologically active compounds. ontosight.ai The indole ring system, often derived from precursors related to this compound, is a key structural motif in many pharmacologically active molecules. mdpi.com These indole derivatives have been explored for a multitude of therapeutic applications.

Anti-inflammatory and Anticonvulsant Activity: Indole derivatives have shown potential as anti-inflammatory analgesics and anticonvulsants. mdpi.com

Anti-HIV Activity: The indole structure is a component of certain HIV inhibitors. mdpi.com

Antitumor Activity: Many derivatives have been investigated for their effects against cancer. semanticscholar.org For example, 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives, synthesized from methoxy-substituted precursors, have shown antiproliferative activity by inhibiting tubulin polymerization. nih.gov Quinazoline derivatives synthesized from a 2-amino-4-methoxybenzonitrile (B1274900) intermediate have also exhibited potent antitumor activity against various human tumor cell lines, acting as epidermal growth factor receptor (EGFR) inhibitors. semanticscholar.org

Antagonistic Activity: Derivatives of this compound have been developed as receptor antagonists. For instance, certain compounds are designed as antagonists for adenosine (B11128) A2a and/or A2b receptors, which are G protein-coupled receptors involved in various physiological processes. google.com Others have been identified as functionally selective serotonin (B10506) 2C (5-HT₂C) receptor agonists, which have potential as antipsychotic medications. nih.gov

Antiangiogenic and Cardiotonic Activities: While direct evidence for cardiotonic activity is less specific in the provided context, the role of adenosine receptors in cardiac vasodilation suggests a link. google.com The antitumor effects of some derivatives are related to the inhibition of pathways that can also affect angiogenesis.

Table 2: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Target/Mechanism Example | Reference |

| Indole Derivatives | Antiviral, Antifungal, Anti-HIV, Anticonvulsant | Varied, based on specific structure | mdpi.com |

| Benzo[b]furan Derivatives | Antitumor (Antiproliferative) | Inhibition of tubulin polymerization | nih.gov |

| Quinazoline Derivatives | Antitumor | Epidermal Growth Factor Receptor (EGFR) inhibition | semanticscholar.org |

| Imidazoquinazoline Derivatives | Antitumor | PI3K inhibition | nih.gov |

| Adenosine Receptor Antagonists | Neuromodulatory, Potential Anti-inflammatory | A2a/A2b adenosine receptor antagonism | google.com |

| Phenylcyclopropylmethylamines | Antipsychotic (potential) | Selective 5-HT₂C receptor agonism | nih.gov |

Mechanism of Action Studies in Biological Systems

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The biological effects of this compound and its derivatives are rooted in their interactions with specific molecular targets, primarily enzymes and cellular receptors. In biochemical assays, this compound can function as a substrate for enzymes, allowing for the study of enzyme activity. In medicinal chemistry, its derivatives are designed to interact with specific targets to produce a therapeutic effect.

Enzyme Inhibition: Several derivatives have been identified as potent enzyme inhibitors.

Tyrosinase: Benzonitrile derivatives have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting applications in treating hyperpigmentation. researchgate.net

Tubulin: Benzo[b]furan derivatives containing the methoxy group exhibit antiproliferative activity by inhibiting the polymerization of tubulin, a crucial protein for cell division. nih.govkoreamed.org

PI3K: The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold has led to the development of potent and selective PI3K inhibitors, which are crucial in cancer-related signaling pathways. nih.gov

Cholinesterases: A 2-methoxy derivative of huprine showed inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), enzymes relevant to Alzheimer's disease. mdpi.com

Receptor Interaction: Derivatives of this compound also act on various cellular receptors.

Serotonin Receptors: N-Substituted 2-phenylcyclopropylmethylamines, derived from this compound, have been developed as functionally selective agonists for the serotonin 2C (5-HT₂C) receptor, a target for antipsychotic medications. nih.gov

Adenosine Receptors: Other derivatives have been created to act as antagonists of adenosine A2a and A2b receptors, which are G protein-coupled receptors involved in processes like vasodilation and neuromodulation. google.com

These interactions are highly specific, with the chemical structure of the derivative determining its affinity and activity at the target site. nih.govuni-koeln.de

Role in Signal Transduction and Metabolic Processes

The interaction of this compound derivatives with their molecular targets directly influences cellular signal transduction and metabolic pathways. By inhibiting or activating key proteins in these cascades, these compounds can profoundly alter cell behavior. google.com.pg

Protein kinases, for example, are central to signal transduction, regulating nearly all cellular processes, including proliferation, differentiation, and survival. google.com.pg The phosphoinositide 3-kinase (PI3K) family is a critical component of this system, and its inhibition by derivatives like copanlisib (B1663552) can disrupt signaling from receptor tyrosine kinases and G-protein-coupled receptors. nih.gov A proposed mechanism for the antiproliferative effects of some this compound derivatives involves the modulation of the PI3K/AKT/mTOR signaling pathway, which ultimately leads to cell cycle arrest and apoptosis.

Similarly, the antagonism of adenosine receptors by specific derivatives interferes with signal transduction mediated by adenosine, which uses cyclic adenosine monophosphate (cAMP) as a second messenger. google.com This can impact processes ranging from vasodilation to neuromodulation. google.com The activation of the 5-HT₂C receptor by other derivatives triggers its own specific downstream signaling cascades, which are relevant for therapeutic effects in psychiatric disorders. nih.gov

In metabolic processes, the inhibition of enzymes like tyrosinase or cholinesterases directly affects the biochemical pathways they control. researchgate.netmdpi.com The mechanism of action can involve acting as an inhibitor or activator, depending on the specific molecular target and the cellular context.

Biochemical Applications

This compound and its derivatives have proven to be valuable compounds in the realm of biochemical research. Their utility spans from the synthesis of fundamental biological molecules to the intricate investigation of cellular pathways. The chemical reactivity of the nitrile and methoxy groups on the benzene ring allows for a diverse range of applications, making these compounds versatile tools for biochemists and medicinal chemists.

The synthesis of peptides and proteins is a cornerstone of biochemical research, providing essential tools for studying biological functions, developing new therapeutics, and understanding disease mechanisms. While this compound is not a standard amino acid, its derivatives, such as 4-Amino-2-methoxybenzonitrile, are utilized as starting materials in the synthesis of peptides, proteins, and other biomolecules. alfa-chemical.com

The process of peptide synthesis involves the sequential coupling of amino acids. youtube.com A common method is Solid-Phase Peptide Synthesis (SPPS), where a peptide chain is assembled step-by-step while one end is attached to a solid support. nih.govmasterorganicchemistry.com In this context, derivatives of this compound can be used to introduce specific chemical moieties or to create non-natural amino acids for incorporation into a peptide chain. This allows researchers to create peptides with novel properties or to probe the structure and function of proteins.

For instance, 4-Amino-2-methoxybenzonitrile can serve as a building block in organic synthesis to create more complex molecules that can then be used in peptide synthesis. alfa-chemical.com The amino and nitrile groups provide reactive handles for further chemical modifications. The table below outlines related compounds and their roles in synthetic processes that can be applied to peptide synthesis.

| Compound/Reagent | Role in Synthesis |

| 4-Amino-2-methoxybenzonitrile | Starting material for biomolecule synthesis alfa-chemical.com |

| 2-chlorotrityl chloride resin | Solid support in solid-phase synthesis researchgate.net |

| Dichloromethane (DCM) | Solvent for amino acid incorporation researchgate.net |